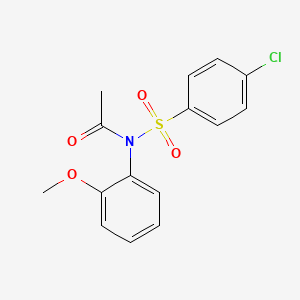
N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE is a compound that belongs to the class of sulfonamides and acetamides. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . The compound’s structure consists of a sulfonyl group attached to a 4-chlorophenyl ring and an acetamide group attached to a 2-methoxyphenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl or acetamide groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in organic solvents like ethanol or acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various sulfonamide or acetamide derivatives .
科学的研究の応用
N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications, including:
作用機序
The mechanism of action of N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE involves the inhibition of specific enzymes and proteins. For example, it can inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, thereby exerting its antimicrobial and anticancer effects . The compound can also bind to other molecular targets, disrupting their normal function and leading to cell death .
類似化合物との比較
Similar Compounds
N-(4-bromophenyl)sulfonyl-N-(2-methoxyphenyl)acetamide: Similar structure but with a bromine atom instead of chlorine.
N-(4-methoxyphenyl)sulfonyl-N-(2-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the chlorine atom enhances its antimicrobial and anticancer properties compared to similar compounds .
特性
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-11(18)17(14-5-3-4-6-15(14)21-2)22(19,20)13-9-7-12(16)8-10-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRIMYCOOJWQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2851362.png)
![(E)-1-(1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2851363.png)

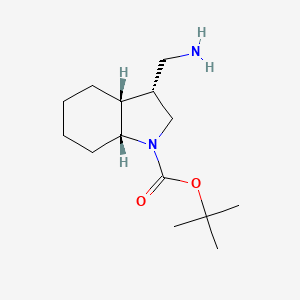
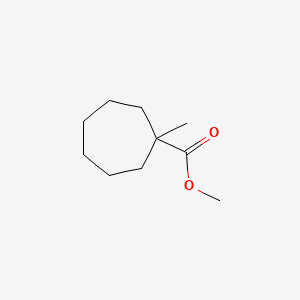
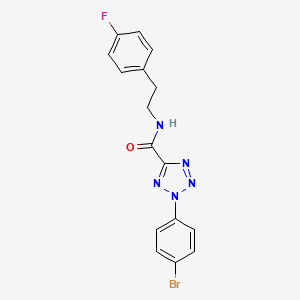
![N-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2851372.png)
![(R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2851374.png)
![2-(((4-phenoxybutyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2851376.png)
![METHYL 7-(3-FLUOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2851377.png)
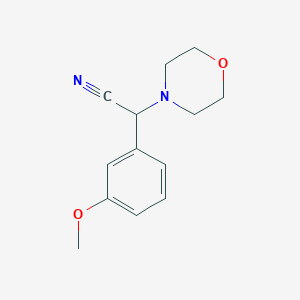
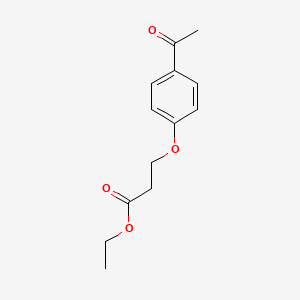
![2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid](/img/structure/B2851383.png)
![N-(2,5-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2851385.png)
